molecular formula C10H8F2O3 B130826 2-Acetoxy-2',4'-difluoroacetophenone CAS No. 122263-03-0

2-Acetoxy-2',4'-difluoroacetophenone

Cat. No.: B130826
CAS No.: 122263-03-0
M. Wt: 214.16 g/mol
InChI Key: OOCYQJABZIZEAJ-UHFFFAOYSA-N
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Description

2-Acetoxy-2’,4’-difluoroacetophenone: is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol It is a derivative of acetophenone, where the acetyl group is substituted with an acetoxy group and two fluorine atoms are attached to the phenyl ring at the 2’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,4’-difluoroacetophenone typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoroacetophenone.

    Acetylation: The acetylation of 2,4-difluoroacetophenone is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete acetylation.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-Acetoxy-2’,4’-difluoroacetophenone.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-2’,4’-difluoroacetophenone follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,4’-difluoroacetophenone can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,4-difluoroacetophenone and acetic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 2,4-difluoroacetophenone and acetic acid.

    Reduction: 2,4-difluoro-1-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-2’,4’-difluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,4’-difluoroacetophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active difluoroacetophenone moiety. This moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroacetophenone: Lacks the acetoxy group, making it less reactive in certain contexts.

    2-Chloro-2,4-difluoroacetophenone: Contains a chlorine atom instead of an acetoxy group, leading to different reactivity and applications.

    2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.

Uniqueness

2-Acetoxy-2’,4’-difluoroacetophenone is unique due to the presence of both the acetoxy and difluoro groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCYQJABZIZEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570492
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122263-03-0
Record name 2-(2,4-Difluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of NaI, and 3L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1L. Pour the residue into 6L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR100##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
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Name
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Type
reactant
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3 g
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Synthesis routes and methods II

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of Nal, and 3 L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1 L. Pour the residue into 6 L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR101##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

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